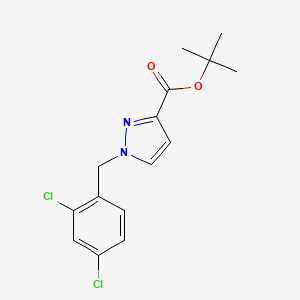

tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

Description

tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a tert-butyl ester group at position 3 and a 2,4-dichlorobenzyl substituent at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The 2,4-dichlorobenzyl group introduces electron-withdrawing chlorine atoms, which may enhance metabolic stability and influence binding interactions with biological targets.

Properties

Molecular Formula |

C15H16Cl2N2O2 |

|---|---|

Molecular Weight |

327.2 g/mol |

IUPAC Name |

tert-butyl 1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)21-14(20)13-6-7-19(18-13)9-10-4-5-11(16)8-12(10)17/h4-8H,9H2,1-3H3 |

InChI Key |

DRVFLGFEKZURJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Pyrazole Core Functionalization

The synthesis typically begins with the construction of the pyrazole ring, followed by sequential functionalization at the 1- and 3-positions. A common approach involves starting with 1H-pyrazole-3-carboxylic acid, which undergoes tert-butyl esterification to introduce the carboxylate group. Subsequent benzylation at the pyrazole nitrogen atom with 2,4-dichlorobenzyl bromide completes the assembly.

Reaction Conditions for tert-Butyl Ester Formation

The carboxyl group of 1H-pyrazole-3-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). This reaction is typically conducted in tetrahydrofuran (THF) at room temperature, yielding tert-butyl 1H-pyrazole-3-carboxylate with high efficiency.

Regioselective Benzylation at the Pyrazole 1-Position

Following carboxylate protection, the 1-position of the pyrazole ring is alkylated with 2,4-dichlorobenzyl bromide. This step requires careful control of reaction conditions to ensure regioselectivity. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the pyrazole nitrogen, enabling nucleophilic substitution.

Optimized Benzylation Protocol

A mixture of tert-butyl 1H-pyrazole-3-carboxylate (1.0 equiv), 2,4-dichlorobenzyl bromide (1.2 equiv), and NaH (1.5 equiv) in anhydrous DMF is stirred at 0°C to room temperature for 12–24 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate, followed by purification via silica gel chromatography.

Alternative Strategies and Methodological Variations

One-Pot Protection-Alkylation Approaches

Recent advances in streamlining synthesis have explored one-pot methodologies to reduce isolation steps. For example, in situ protection of 1H-pyrazole-3-carboxylic acid with Boc₂O, followed by immediate benzylation without intermediate purification, has been reported for analogous compounds. This approach minimizes yield losses and enhances scalability.

Key Considerations for One-Pot Synthesis

-

Sequential Addition : Boc₂O is introduced first, followed by the benzylating agent after complete esterification.

-

Solvent Compatibility : THF or dichloromethane (DCM) is preferred for compatibility with both protection and alkylation steps.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying the structure of the final compound. For this compound:

Purity Assessment

Reverse-phase HPLC with UV detection at 254 nm is employed to assess purity, typically exceeding 95% after chromatographic purification.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester group is susceptible to acidic or basic hydrolysis, enabling conversion to carboxylic acid derivatives.

Key Reaction Data:

Mechanism :

-

Acidic deprotection (e.g., TFA) protonates the tert-butyl oxygen, leading to cleavage of the ester bond and release of isobutylene.

-

Carboxylic acid products serve as intermediates for further derivatization, such as amidation or coupling reactions.

Amide Formation via Aminolysis

The ester undergoes nucleophilic substitution with amines to yield carboxamides, a critical step in medicinal chemistry.

Example Reaction:

| Substrate | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| tert-Butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate | Isopropylamine | DMF, NaH, 100°C, 12 h | 1-(2,4-Dichlorobenzyl)-N-isopropyl-1H-pyrazole-3-carboxamide | 58% |

Key Observations :

-

Sodium hydride (NaH) deprotonates the amine, enhancing nucleophilicity.

-

Polar aprotic solvents (e.g., DMF) facilitate the reaction by stabilizing ionic intermediates.

Suzuki-Miyaura Cross-Coupling

While direct coupling of the ester is uncommon, brominated pyrazole intermediates (e.g., 4-bromo derivatives) participate in palladium-catalyzed coupling.

Representative Protocol:

Notes :

-

Requires prior bromination of the pyrazole ring (e.g., using NBS in acetonitrile).

-

Optimized for electron-rich aryl boronic acids.

Pyrazole Ring Functionalization

Electrophilic substitution and alkylation reactions target the pyrazole ring’s nitrogen or carbon positions.

Alkylation at N1:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Dichlorobenzyl chloride | NaH, DMF, 0°C → 100°C | This compound | 45–60% |

Mechanistic Insight :

-

Sodium hydride deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the benzyl chloride.

-

Steric effects from the tert-butyl group direct substitution to the N1 position.

Reductive Amination

The carboxylic acid derivative (post-ester hydrolysis) participates in reductive amination to form secondary amines.

Protocol:

Applications :

-

Generates bioactive analogs with enhanced solubility or target affinity.

Ester Transesterification

The tert-butyl ester undergoes exchange with other alcohols under acidic or basic conditions.

Example:

| Alcohol | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 h | Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate | 68% |

Utility :

-

Adjusts steric or electronic properties for downstream reactions.

Scientific Research Applications

The biological activity of tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may exert effects through:

- Enzyme Inhibition : It has shown potential in inhibiting various enzymes, which could lead to therapeutic applications.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular pathways and responses.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited the activity of certain kinases involved in cancer cell proliferation. This inhibition was linked to a reduction in tumor growth in preclinical models, highlighting its potential as an anticancer agent.

Medicinal Chemistry

The compound's ability to inhibit enzymes and modulate receptors makes it a candidate for drug development. Its structural features allow for modifications that can enhance its pharmacological properties.

| Application Area | Description |

|---|---|

| Anticancer Agents | Inhibits kinases involved in cancer progression. |

| Anti-inflammatory Drugs | Potential to modulate inflammatory pathways. |

| Antimicrobial Agents | Activity against certain bacterial strains. |

Agricultural Science

This compound has been investigated for its use as a pesticide due to its efficacy in inhibiting plant pathogens.

| Agricultural Application | Effectiveness |

|---|---|

| Fungicide | Inhibits fungal growth in crops. |

| Herbicide | Reduces weed competition in agricultural settings. |

Mechanism of Action

The mechanism of action of tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Position 1 Substitutions

- Target Compound : 2,4-Dichlorobenzyl group.

- The chlorine atoms enhance electron-withdrawing effects, possibly increasing oxidative stability and modulating receptor binding.

- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid : Substituted with a 4-tert-butylbenzyl group (electron-donating tert-butyl) and a phenyl group at position 3.

Position 3 Substitutions

- Target Compound : tert-Butyl carboxylate.

- Provides steric protection to the ester group, slowing hydrolysis compared to methyl esters.

- Methyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate :

- Methyl ester at position 3.

- Lower molecular weight (285.13 g/mol vs. ~313 g/mol for tert-butyl) and higher solubility in polar solvents.

Boron-Containing Analogs

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate :

- Boronate ester at position 4.

- Similarity score: 0.93.

- Applications in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

- (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid :

- Boronic acid at position 3.

- Similarity score: 0.82.

- Used in medicinal chemistry for targeted covalent inhibition.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Effects :

- Biological Performance :

- Dichlorobenzyl-substituted pyrazoles show superior cytotoxicity in vitro compared to tert-butylbenzyl analogs, likely due to enhanced electrophilicity .

Biological Activity

tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate (CAS Number: 1946823-74-0) is a synthetic organic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆Cl₂N₂O₂

- Molecular Weight : 327.2 g/mol

- Structure : The compound features a tert-butyl group and a dichlorobenzyl moiety, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds in the pyrazole class often exhibit:

- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer .

- Receptor Modulation : The interaction with specific receptors can lead to anti-inflammatory and anti-cancer effects .

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting nitric oxide synthesis in macrophages. This activity is crucial for developing treatments for inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. It has shown potential in scavenging free radicals, which is beneficial for preventing oxidative stress-related damage.

Study on Antidiabetic Properties

In a recent study, this compound was evaluated for its anti-diabetic effects. The compound was found to lower blood glucose levels significantly in diabetic rats when administered at specific dosages over a period of four weeks. The mechanism was linked to enhanced insulin sensitivity and glucose uptake in peripheral tissues .

Synergistic Effects with Other Drugs

A combination study involving doxorubicin and pyrazole derivatives demonstrated enhanced cytotoxicity against resistant cancer cell lines. This suggests that this compound may serve as an effective adjuvant in chemotherapy regimens .

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate, and how are intermediates purified?

The compound can be synthesized via esterification or substitution reactions. For example, a common approach involves refluxing a pyrazole carboxylate precursor (e.g., ethyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate) with potassium hydroxide in ethanol, followed by acidification to isolate the product. Purification typically involves recrystallization from acetone or ethanol, as demonstrated in analogous pyrazole derivatives . Chromatography (e.g., silica gel column) may refine intermediates .

Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?

Single-crystal X-ray diffraction is the gold standard. For structurally similar tert-butyl pyrazole derivatives, monoclinic systems (space group P21/c) are common, with unit cell parameters such as a = 12.336 Å, b = 17.632 Å, c = 8.7876 Å, and β = 97.91°. Data collection at 100 K with a Bruker CCD diffractometer and refinement using riding H-atom models ensure accuracy .

Q. What spectroscopic methods validate the molecular structure?

Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms substituent positions and purity. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR), while pyrazole protons resonate between 6.5–7.5 ppm. Infrared spectroscopy (IR) identifies carbonyl (C=O) stretches near 1700 cm⁻¹ .

Advanced Research Questions

Q. How does the 2,4-dichlorobenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing Cl groups activate the benzyl position for nucleophilic attack, facilitating substitutions (e.g., with amines or thiols). Steric hindrance from the tert-butyl group may slow reactions at the carboxylate, necessitating optimized conditions (e.g., DMF at 60°C) .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in bioactivity (e.g., antitumor vs. anticonvulsant effects) arise from substituent positioning. For example, tert-butyl groups enhance lipophilicity, impacting membrane permeability. Systematic SAR studies, including analogs with fluorophenyl or cyclopropyl groups, clarify structure-activity relationships .

Q. How can computational modeling predict interactions between this compound and biological targets?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates binding to proteins (e.g., kinases). Pyrazole-carboxylate derivatives show affinity for hydrophobic pockets due to the tert-butyl group, validated by in vitro assays .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) detects impurities <0.1%. Method validation includes spike-recovery tests and comparison with reference standards. For example, residual solvents (e.g., DMF) are quantified via gas chromatography .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) show degradation via ester hydrolysis. Lyophilization or storage under nitrogen at -20°C extends shelf life. Degradation products are characterized by LC-MS .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 3 hours for reflux) .

- Crystallography : Employ SADABS for absorption correction to refine displacement parameters .

- Bioactivity Testing : Pair in silico predictions with zebrafish models for rapid anticonvulsant screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.